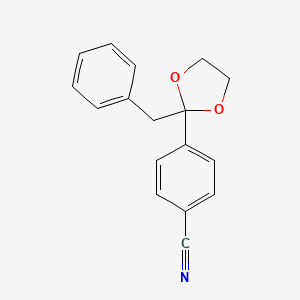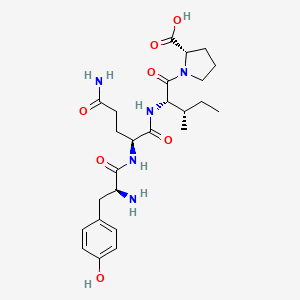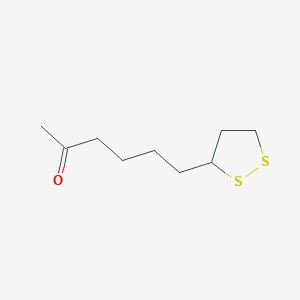![molecular formula C20H21NO3 B12607254 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide CAS No. 644979-26-0](/img/structure/B12607254.png)
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 3-methylbenzoyl chloride.
Formation of Intermediate: The 3-methoxy-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Cyclopropylation: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling of Reagents: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide
- 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide
Uniqueness
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide is unique due to its specific structural features, such as the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
644979-26-0 |
|---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C20H21NO3/c1-13-6-4-7-15(12-13)18(22)20(10-11-20)21-19(23)16-8-5-9-17(24-3)14(16)2/h4-9,12H,10-11H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
ZOGJTRZITQCPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C2(CC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)

![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)
![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
![9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal](/img/structure/B12607234.png)




![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
